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Cat. No.: B558106

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-S-4-methoxybenzyl-L-penicillamine is a pivotal building block in modern peptide
synthesis and drug discovery. This protected amino acid derivative offers strategic advantages
in the assembly of complex peptides, particularly those requiring the unique conformational
constraints and potential therapeutic benefits conferred by the penicillamine moiety. The tert-
butyloxycarbonyl (Boc) protecting group on the amine and the 4-methoxybenzyl (Mob) group
on the sulfur atom provide orthogonal protection, allowing for selective deprotection strategies
in solid-phase peptide synthesis (SPPS). This guide delves into the core properties of Boc-S-4-
methoxybenzyl-L-penicillamine, providing a comprehensive overview of its physicochemical
characteristics, detailed experimental protocols for its use, and insights into its applications in
therapeutic peptide development.

Physicochemical Properties

Boc-S-4-methoxybenzyl-L-penicillamine is a white to off-white crystalline solid. Its chemical
structure incorporates a bulky tert-butyloxycarbonyl (Boc) group for N-terminal protection and a
4-methoxybenzyl (Mob) group for the side-chain thiol of L-penicillamine. This dual protection
strategy is central to its utility in peptide synthesis.

Table 1: Physicochemical Data for Boc-S-4-methoxybenzyl-L-penicillamine
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Property Value

CAS Number 120944-75-4

Molecular Formula C1sH27NOsS

Molecular Weight 369.48 g/mol
Appearance White to off-white powder
Melting Point 101-108 °CJ[1]

For the D-enantiomer: [a]?°/D = -13 + 1°

Optical Rotation _
(c=1.067 in MeOH)[2]

Generally soluble in organic solvents such as

dimethylformamide (DMF), dichloromethane

Solubilit
Y (DCM), and methanol. Sparingly soluble in
agueous solutions.
Purity Typically =298% (HPLC)[1][3]

Spectroscopic Data
'H NMR Spectroscopy

The *H NMR spectrum of Boc-S-4-methoxybenzyl-L-penicillamine is a key analytical tool for
confirming its structure. While a detailed, peak-by-peak analysis with coupling constants is not
readily available in the public domain, a representative spectrum can be found. The expected
chemical shifts would correspond to the protons of the Boc group, the methoxybenzyl group,
and the penicillamine backbone.

A representative 'H NMR spectrum is available from various suppliers.[4]

Experimental Protocols
Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine

A detailed, peer-reviewed synthesis protocol for Boc-S-4-methoxybenzyl-L-penicillamine is
not readily available. However, a plausible synthetic route can be devised based on standard
procedures for S-alkylation and N-protection of amino acids.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://aapep.bocsci.com/product/s-4-methoxybenzyl-l-penicillamine-cas-387868-34-0-174102.html
https://documentsdelivered.com/source/019/990/019990360.php
https://aapep.bocsci.com/product/s-4-methoxybenzyl-l-penicillamine-cas-387868-34-0-174102.html
https://www.chemscene.com/
https://www.benchchem.com/product/b558106?utm_src=pdf-body
https://advancedchemtech.com/product/boc-pen4-mebzl-oh%E2%88%99dcha/
https://www.benchchem.com/product/b558106?utm_src=pdf-body
https://www.benchchem.com/product/b558106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3.1.1. Step 1: S-Alkylation of L-Penicillamine

» Dissolve L-penicillamine in a suitable solvent, such as a mixture of water and an organic
solvent like dioxane or THF.

e Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol
group.

e Add 4-methoxybenzyl chloride (Mob-ClI) dropwise to the reaction mixture at room
temperature.

 Stir the reaction for several hours until completion, which can be monitored by thin-layer
chromatography (TLC).

e Upon completion, acidify the mixture to precipitate the S-4-methoxybenzyl-L-penicillamine.

« Filter, wash with water, and dry the product.

3.1.2. Step 2: N-Boc Protection

e Suspend the S-4-methoxybenzyl-L-penicillamine in a suitable solvent system, such as a
mixture of dioxane and water or THF and water.

e Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

e Add di-tert-butyl dicarbonate (Boc20) to the reaction mixture.

« Stir the reaction at room temperature for several hours to overnight.

o Monitor the reaction progress by TLC.

o Upon completion, perform an agueous workup to remove excess reagents and byproducts.

e The final product, Boc-S-4-methoxybenzyl-L-penicillamine, can be purified by
crystallization or column chromatography.
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Incorporation into Peptides via Solid-Phase Peptide
Synthesis (SPPS)

Boc-S-4-methoxybenzyl-L-penicillamine is primarily used in Boc-based SPPS. The following

is a generalized protocol for its incorporation into a peptide chain on a solid support (e.qg.,

Merrifield resin).

Resin Swelling: Swell the resin in an appropriate solvent, typically dichloromethane (DCM),
for 30-60 minutes.

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the
growing peptide chain on the resin using a solution of trifluoroacetic acid (TFA) in DCM
(typically 25-50% v/v). This is usually a two-step process: a brief pre-wash followed by a
longer deprotection step.

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base,
such as diisopropylethylamine (DIEA), in DCM or DMF.

Coupling:

[¢]

Dissolve Boc-S-4-methoxybenzyl-L-penicillamine and a coupling agent (e.g., HBTU,
HATU, or DCC) in a suitable solvent like DMF or NMP.

[¢]

Add an activating base, such as DIEA or HOB, to the solution.

o

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

o

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating
agent like acetic anhydride.

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and
byproducts.

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid
in the peptide sequence.
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Caption: General workflow for the incorporation of Boc-S-4-methoxybenzyl-L-penicillamine
in Boc-SPPS.

Cleavage of the 4-Methoxybenzyl (Mob) Protecting
Group

The Mob group is typically removed under strong acidic conditions, often concurrently with the
cleavage of the peptide from the resin in Boc-SPPS.

o Reagent Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A
common cocktail is high-concentration trifluoroacetic acid (TFA) with scavengers to protect
sensitive residues. For peptides containing the Mob group, a typical cocktail is
TFA/thioanisole/water/ethanedithiol (EDT) (e.g., 90:5:3:2 viviviv).

o Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room
temperature.

o Peptide Precipitation: After the cleavage is complete, filter the resin and precipitate the
peptide from the TFA solution by adding cold diethyl ether.

« Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, wash with cold
ether, and then dry under vacuum. The crude peptide is then purified by reverse-phase high-
performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The incorporation of penicillamine, a non-canonical amino acid, into peptide sequences can
have profound effects on their biological activity and stability. Boc-S-4-methoxybenzyl-L-
penicillamine serves as a key reagent for introducing this moiety.
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Conformational Constraint and Enhanced Potency

The gem-dimethyl group on the -carbon of penicillamine restricts the conformational freedom
of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to a
significant increase in binding affinity and potency.

Table 2: Biological Activity of Penicillamine-Containing Peptide Analogs

Biological Activity

Peptide Analog Target Reference
(ICs0)

RglA-5474 (a-

) ) human a9a10
conotoxin analog with 0.0504 nM

o nAChRs

Pen substitution)
RglA-5432 (o-

_ _ human a9a10
conotoxin analog with 0.39nM

o NAChRs
Pen substitution)

As shown in the table, the strategic substitution of cysteine with penicillamine in a-conotoxin
RglA led to analogs with dramatically increased potency.

Increased Stability

Peptides containing penicillamine often exhibit enhanced resistance to enzymatic degradation
due to the steric hindrance provided by the gem-dimethyl group. This can lead to improved
pharmacokinetic profiles and longer in vivo half-lives.

Development of Novel Therapeutics

The unique properties imparted by penicillamine have been exploited in the development of
various therapeutic peptides, including:

» Non-opioid analgesics: As demonstrated with the a-conotoxin analogs, penicillamine
substitution can lead to highly potent and selective pain therapeutics.

» Hormone analogs: Penicillamine has been incorporated into analogs of hormones like
oxytocin to modulate their activity.
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+ Enzyme inhibitors: The conformational rigidity can be advantageous in designing peptides
that target enzyme active sites with high specificity.
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Caption: The role of Boc-S-4-methoxybenzyl-L-penicillamine in developing potent
therapeutic peptides.

Safety and Handling
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Boc-S-4-methoxybenzyl-L-penicillamine should be handled in a well-ventilated area, and
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of
contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data
Sheet (SDS) provided by the supplier.

Conclusion

Boc-S-4-methoxybenzyl-L-penicillamine is an indispensable tool for chemists and
pharmacologists engaged in peptide research and drug development. Its well-defined
physicochemical properties and its utility in SPPS provide a reliable method for introducing the
conformationally constraining and stabilizing penicillamine residue into peptide backbones. The
resulting modifications can lead to dramatic improvements in biological activity, paving the way
for the discovery of novel and more effective peptide-based therapeutics. This guide provides a
foundational understanding of this important reagent, empowering researchers to leverage its
full potential in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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